molecular formula C25H19ClN2O3 B12032046 N'-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)-3-hydroxy-2-naphthohydrazide

N'-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)-3-hydroxy-2-naphthohydrazide

Cat. No.: B12032046
M. Wt: 430.9 g/mol
InChI Key: ZWWGXQGBMHWQMF-JFLMPSFJSA-N
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Description

N’-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)-3-hydroxy-2-naphthohydrazide is a synthetic organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)-3-hydroxy-2-naphthohydrazide typically involves the condensation of 3-hydroxy-2-naphthohydrazide with an aldehyde or ketone containing the 4-[(4-chlorobenzyl)oxy]phenyl group. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N’-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)-3-hydroxy-2-naphthohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)-3-hydroxy-2-naphthohydrazide would depend on its specific biological or chemical activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to changes in cellular processes or chemical reactions. The exact pathways involved would require detailed studies using techniques such as molecular docking, enzyme assays, or cell-based assays.

Comparison with Similar Compounds

Similar Compounds

    Naphthohydrazides: Compounds with similar hydrazide functional groups attached to a naphthalene ring.

    Chlorobenzyl Derivatives: Compounds containing the 4-chlorobenzyl group.

    Phenylmethylidene Derivatives: Compounds with a phenylmethylidene moiety.

Uniqueness

N’-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)-3-hydroxy-2-naphthohydrazide is unique due to the combination of its structural features, which may confer specific biological or chemical properties not found in other similar compounds. Its unique structure allows for specific interactions with molecular targets, leading to distinct activities and applications.

Properties

Molecular Formula

C25H19ClN2O3

Molecular Weight

430.9 g/mol

IUPAC Name

N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C25H19ClN2O3/c26-21-9-5-18(6-10-21)16-31-22-11-7-17(8-12-22)15-27-28-25(30)23-13-19-3-1-2-4-20(19)14-24(23)29/h1-15,29H,16H2,(H,28,30)/b27-15+

InChI Key

ZWWGXQGBMHWQMF-JFLMPSFJSA-N

Isomeric SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)O

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)O

Origin of Product

United States

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